molecular formula C22H39N9O5 B12816724 Capixyl

Capixyl

Cat. No.: B12816724
M. Wt: 509.6 g/mol
InChI Key: RRJOMESUBQAYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capixyl is a patented active complex that combines a biomimetic peptide with a red clover flower extract rich in biochanin A. This compound is primarily used in hair care products to promote hair growth and reduce hair loss. The biomimetic peptide in this compound stimulates tissue remodeling, while the red clover extract provides anti-inflammatory properties and inhibits 5-α-reductase activity .

Preparation Methods

Capixyl is synthesized by combining a biomimetic peptide, specifically acetyl tetrapeptide-3, with red clover flower extract. The red clover extract is rich in biochanin A, a powerful flavonoid. The synthesis involves the extraction of biochanin A from red clover flowers, followed by its combination with acetyl tetrapeptide-3 under controlled conditions. Industrial production methods ensure the stability and efficacy of the compound by maintaining optimal pH and temperature conditions during formulation .

Chemical Reactions Analysis

Capixyl undergoes several chemical reactions, primarily involving its active components:

    Oxidation: Biochanin A, a component of red clover extract, can undergo oxidation reactions, which may affect its antioxidant properties.

    Reduction: The peptide component, acetyl tetrapeptide-3, can participate in reduction reactions, influencing its stability and activity.

    Substitution: Both components can undergo substitution reactions, particularly in the presence of specific reagents, altering their chemical structure and efficacy.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Capixyl has a wide range of scientific research applications, including:

Mechanism of Action

Capixyl exerts its effects through a dual-action mechanism:

    Fortifying Hair Follicles: The biomimetic peptide stimulates tissue remodeling, enhancing hair follicle anchoring and vitality.

    Anti-inflammatory Properties: The red clover extract, rich in biochanin A, reduces inflammation and inhibits 5-α-reductase activity, which is linked to hair loss. .

Comparison with Similar Compounds

Capixyl is often compared with other hair growth compounds such as Redensyl and Procapil. While all three compounds aim to promote hair growth and reduce hair loss, they differ in their composition and mechanisms:

    Redensyl: Contains dihydroquercetin-glucoside and epigallocatechin gallate-glucoside, focusing on stem cell activation and hair follicle regeneration.

    Procapil: Combines oleanolic acid, apigenin, and biotinyl-GHK, targeting DHT reduction and improving scalp microcirculation.

This compound’s uniqueness lies in its combination of a biomimetic peptide and red clover extract, providing a multifaceted approach to hair and scalp health .

Properties

IUPAC Name

2-[[2-[[2-[(2-acetamido-6-aminohexanoyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N9O5/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJOMESUBQAYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N9O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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